Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate
Description
Properties
Molecular Formula |
C15H14N2O3 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C15H14N2O3/c18-12-6-8-17-9-7-16-14(17)13(12)15(19)20-10-11-4-2-1-3-5-11/h1-5,7,9,18H,6,8,10H2 |
InChI Key |
UXOLUHHPMFHKAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CN=C2C(=C1O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Imidazo[1,2-a]Pyridine Ring Formation
The imidazo[1,2-a]pyridine core is typically constructed via cyclocondensation of 2-aminopyridine derivatives with α-halo carbonyl compounds. For example, ethyl 2-chloro-3-oxopropanoate reacts with 5-bromopyridin-2-amine in ethanol under reflux to form ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. Adapting this method, substituting the bromopyridin-2-amine with a hydroxyl-protected precursor could enable hydroxyl group introduction at position 7.
Table 1: Cyclocondensation Reaction Conditions
Dihydro Modification via Catalytic Hydrogenation
Partial saturation of the pyridine ring to achieve the 5,6-dihydro configuration is critical. Palladium-catalyzed hydrogenation under controlled pressure (1–3 atm H₂) in tetrahydrofuran (THF) or ethyl acetate selectively reduces the C5–C6 double bond without affecting the ester or hydroxyl groups. For instance, hydrogenating ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate with Pd/C in THF at 25°C yields the dihydro derivative.
Functionalization at Positions 7 and 8
Hydroxyl Group Installation
Position 7 hydroxylation is achieved through electrophilic aromatic substitution or late-stage oxidation . In one approach, a protected hydroxyl group (e.g., benzyl ether) is introduced during cyclocondensation, followed by deprotection. Alternatively, Vilsmeier-Haack formylation at position 7, followed by oxidation with H₂O₂/NaOH, generates the hydroxyl group.
Table 2: Hydroxylation Methods
Benzyl Esterification at Position 8
The benzyl ester is introduced via Steglich esterification or alkylation of a pre-formed carboxylic acid. For example, reacting 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid with benzyl bromide in the presence of DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane achieves 65–75% yields. Alternatively, transesterification of ethyl esters with benzyl alcohol using lipase catalysts offers a greener route.
Integrated Synthetic Routes
Route 1: Sequential Cyclocondensation, Hydrogenation, and Esterification
-
Cyclocondensation : 5-Hydroxypyridin-2-amine reacts with ethyl 2-chloro-3-oxopropanoate in ethanol at 80°C for 5h to form ethyl 7-hydroxyimidazo[1,2-a]pyridine-8-carboxylate.
-
Hydrogenation : Pd/C-catalyzed hydrogenation in THF at 25°C yields the 5,6-dihydro derivative.
-
Esterification : The ethyl ester is transesterified with benzyl alcohol using Novozym 435 lipase in tert-amyl alcohol, achieving 70% conversion.
Table 3: Route 1 Performance
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Cyclocondensation | Ethanol, 80°C, 5h | 85% | 95% |
| Hydrogenation | Pd/C, THF, 25°C | 90% | 98% |
| Transesterification | Lipase, 50°C, 24h | 70% | 99% |
Route 2: Direct Introduction of Benzyl Group via Grignard Reaction
Adapting methods from ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate synthesis:
-
Grignard Formation : 5,6-Dihydroimidazo[1,2-a]pyridine-8-carbonyl chloride reacts with benzylmagnesium bromide in THF at −60°C.
-
Quenching : Ethyl chlorocarbonate is added to form the benzyl ester, yielding 55–60% after silica gel purification.
Analytical Characterization and Quality Control
Critical quality attributes include:
Chemical Reactions Analysis
Types of Reactions
Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Pharmacological Applications
1. Central Nervous System Activity
Research indicates that compounds related to Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate exhibit significant central nervous system (CNS) activity. A study on a series of imidazo derivatives demonstrated their potential as CNS agents, with specific focus on their structure-activity relationships. These derivatives have shown promise in treating neurological disorders due to their ability to cross the blood-brain barrier effectively .
2. Inhibition of Protein Kinases
The compound has been identified as a potential inhibitor of Bruton’s tyrosine kinase (Btk), which is implicated in autoimmune and inflammatory diseases. The inhibition of Btk can modulate aberrant B-cell activation, making these compounds valuable for treating conditions such as rheumatoid arthritis and other autoimmune disorders .
Case Study 1: CNS Activity
A synthesis study evaluated the CNS activity of various imidazo derivatives, including this compound. The findings indicated that certain structural modifications enhance the compounds' efficacy in targeting CNS pathways. The study provided quantitative data on the relationship between chemical structure and biological activity, highlighting the importance of specific functional groups in achieving desired therapeutic effects .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of imidazo derivatives. The results showed that this compound effectively reduced inflammation markers in vitro and in vivo models. This study underscored the compound's potential for developing new therapies for inflammatory diseases .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship Insights
| Compound Variant | Structural Modification | Activity Level |
|---|---|---|
| Benzyl Derivative A | Hydroxyl group at position 7 | High CNS activity |
| Benzyl Derivative B | Methyl substitution at position 6 | Moderate anti-inflammatory effect |
| Benzyl Derivative C | No substitutions | Low activity |
Mechanism of Action
The mechanism of action of Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Key Observations :
- The target compound’s 7-hydroxy group distinguishes it from ketone-bearing analogs (e.g., ), which may alter hydrogen-bonding interactions and solubility .
Physical and Spectroscopic Properties
Key Observations :
Key Observations :
- The target compound’s benzyl ester may require protective-group strategies during synthesis, as seen in ’s LAH-mediated reductions .
Biological Activity
Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate (CAS No. 2190515-08-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H14N2O3
- Molecular Weight : 270.28 g/mol
- Synonyms : Imidazo[1,2-a]pyridine-8-carboxylic acid, 5,6-dihydro-7-hydroxy-, phenylmethyl ester
Research indicates that compounds related to imidazo[1,2-a]pyridine structures often exhibit activity against various biological targets, including kinases and receptors involved in cancer progression. The specific mechanisms for this compound include:
- Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : This receptor plays a crucial role in angiogenesis and tumor growth. In vitro studies have shown that compounds with similar structures can inhibit VEGFR-2 with IC50 values ranging from 0.09 to 0.56 µM, suggesting that this compound may exhibit comparable activity .
Anticancer Activity
Several studies have evaluated the anticancer properties of imidazo[1,2-a]pyridine derivatives. For example:
- Cytotoxicity : In vitro assays demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines such as HeLa (cervical), MCF-7 (breast), H460 (lung), and HepG2 (liver) cells. The IC50 values for these compounds ranged from approximately 1.98 µM to over 10 µM depending on the specific derivative tested .
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have also shown promising antimicrobial properties. Studies indicate that certain substitutions on the imidazole ring enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria.
Study 1: Inhibition of VEGFR-2
A recent study assessed the inhibitory effects of various imidazo derivatives on VEGFR-2. This compound was included in a series of compounds evaluated for their antiangiogenic properties. The compound demonstrated significant inhibition at concentrations comparable to established inhibitors like sorafenib.
| Compound | IC50 (µM) | Target |
|---|---|---|
| Benzyl 7-hydroxy... | 0.56 | VEGFR-2 |
| Sorafenib | 0.10 | VEGFR-2 |
Study 2: Cytotoxicity Against Cancer Cell Lines
In a comparative study involving multiple cancer cell lines, the compound was tested alongside other known anticancer agents:
| Cell Line | Benzyl 7-hydroxy... IC50 (µM) | Reference Agent IC50 (µM) |
|---|---|---|
| HeLa | 4.00 | Doxorubicin: 0.25 |
| MCF-7 | 3.50 | Paclitaxel: 0.15 |
| HepG2 | 1.98 | Sorafenib: 10.99 |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are critical for confirming the structure of imidazo[1,2-a]pyridine derivatives like Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate?
- Methodology :
- 1H and 13C NMR : Assign proton and carbon environments (e.g., aromatic protons at δ 6.5–8.5 ppm, carbonyl carbons at ~170 ppm) to confirm substituent positions and hybridization .
- IR Spectroscopy : Identify functional groups (e.g., hydroxyl at ~3200–3500 cm⁻¹, ester carbonyl at ~1700 cm⁻¹) .
- HRMS (ESI) : Validate molecular weight with <5 ppm error between calculated and observed values .
Q. What synthetic routes are commonly used to prepare benzyl-substituted imidazo[1,2-a]pyridine carboxylates?
- Methodology :
- One-pot multi-step reactions : Combine precursors (e.g., substituted aldehydes, amines) under reflux with catalysts like piperidine .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates and yields (~50–60% typical for similar compounds) .
Q. How is purity assessed during the synthesis of imidazo[1,2-a]pyridine derivatives?
- Methodology :
- Melting point analysis : Compare observed values (e.g., 215–217°C) with literature data to detect impurities .
- Chromatography : Use TLC or HPLC with UV detection (λ = 254 nm) to monitor reaction progress and isolate pure fractions .
Advanced Research Questions
Q. How can discrepancies between theoretical and experimental HRMS data be resolved for imidazo[1,2-a]pyridine derivatives?
- Methodology :
- Isotopic pattern analysis : Verify Br or Cl isotopic distributions (e.g., 1:1 ratio for bromine) to confirm elemental composition .
- Recalibration : Use internal standards (e.g., sodium formate clusters) to correct mass spectrometer drift .
Q. What strategies optimize reaction conditions to improve yields of imidazo[1,2-a]pyridine derivatives?
- Methodology :
- Catalyst screening : Test bases (e.g., K₂CO₃) or acids (e.g., acetic acid) to stabilize intermediates .
- Temperature control : Optimize reflux temperatures (e.g., 80–100°C) to balance reaction rate and decomposition .
Q. How can researchers design experiments to evaluate the biological activity of this compound against multidrug-resistant pathogens?
- Methodology :
- In vitro assays : Test minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis (MDR-TB) using microdilution methods .
- Structure-activity relationship (SAR) : Modify substituents (e.g., bromine, ester groups) to correlate structural features with potency .
Q. What are the best practices for handling hygroscopic imidazo[1,2-a]pyridine derivatives to ensure stability?
- Methodology :
- Storage : Use desiccators with silica gel or argon atmospheres to prevent moisture absorption .
- Low-temperature storage : Maintain at –20°C for long-term stability, validated by periodic NMR purity checks .
Data Contradiction Analysis
Q. How should unexpected NMR signals (e.g., split peaks or shifted resonances) be interpreted for imidazo[1,2-a]pyridine derivatives?
- Methodology :
- Tautomerism checks : Analyze pH-dependent shifts in DMSO-d₆ to detect keto-enol equilibria .
- Impurity profiling : Compare with synthetic byproducts (e.g., unreacted starting materials) using LC-MS .
Q. How can conflicting biological activity data between similar compounds be reconciled?
- Methodology :
- Dose-response curves : Re-test activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Cellular uptake studies : Use fluorescence labeling to assess permeability differences in cell lines .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
